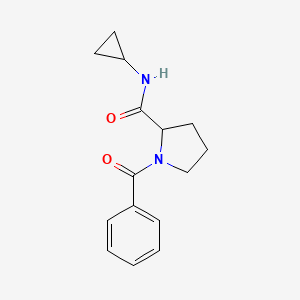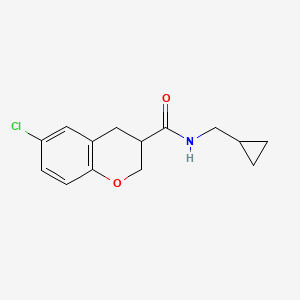![molecular formula C17H22N2O2 B7494117 1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MEPHEDRONE, which belongs to the class of synthetic cathinones. It is a psychoactive substance that has been used as a recreational drug. However, the focus of
Mécanisme D'action
The mechanism of action of MEPHEDRONE involves its interaction with monoamine transporters, including the dopamine transporter, norepinephrine transporter, and serotonin transporter. MEPHEDRONE acts as a substrate for these transporters, leading to the release of monoamines into the synaptic cleft. This release of monoamines is responsible for the psychoactive effects of MEPHEDRONE.
Biochemical and Physiological Effects
MEPHEDRONE has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been found to increase the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects have been studied for their potential use in treating various psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MEPHEDRONE in lab experiments include its relatively simple synthesis, its ability to increase the release of various neurotransmitters, and its potential use in treating various psychiatric disorders. However, the limitations of using MEPHEDRONE in lab experiments include its psychoactive effects, which can make it difficult to study its effects on the central nervous system.
Orientations Futures
There are several future directions for the study of MEPHEDRONE. One potential direction is the development of new drugs based on MEPHEDRONE that have fewer psychoactive effects. Another potential direction is the study of the long-term effects of MEPHEDRONE on the central nervous system. Finally, the potential use of MEPHEDRONE in the treatment of various psychiatric disorders should be further studied.
Conclusion
In conclusion, MEPHEDRONE is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis is relatively simple, and it has been found to have a range of effects on the central nervous system. While its psychoactive effects limit its use in lab experiments, there are several potential future directions for the study of MEPHEDRONE.
Méthodes De Synthèse
The synthesis of MEPHEDRONE involves the reaction of 4-methylpropiophenone with ammonium acetate and pyrrolidine. This reaction results in the formation of MEPHEDRONE as a white crystalline powder. The synthesis of MEPHEDRONE is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
MEPHEDRONE has been studied for its potential use in scientific research. It has been found to have a range of effects on the central nervous system, including increasing the release of dopamine, norepinephrine, and serotonin. These effects have been studied for their potential use in treating various psychiatric disorders, including depression and anxiety.
Propriétés
IUPAC Name |
1-[2-[2-(4-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-6-8-14(9-7-13)15-4-2-11-19(15)17(21)12-18-10-3-5-16(18)20/h6-9,15H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDNWUFTAAIFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)

![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)


![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)